1-[4-(Decyloxy)phenyl]-3-(2-methoxyphenyl)urea
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Overview
Description
1-[4-(Decyloxy)phenyl]-3-(2-methoxyphenyl)urea is an organic compound with the molecular formula C24H34N2O3 It is characterized by the presence of a urea linkage between a decyloxy-substituted phenyl group and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Decyloxy)phenyl]-3-(2-methoxyphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
4-(Decyloxy)aniline+2-Methoxyphenyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Decyloxy)phenyl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Decyloxy)phenyl]-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
- 1-[4-(Decyloxy)phenyl]-3-[2-(3-methoxyphenoxy)ethyl]urea
- N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea
Comparison: 1-[4-(Decyloxy)phenyl]-3-(2-methoxyphenyl)urea is unique due to its specific substitution pattern and the presence of both decyloxy and methoxy groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C24H34N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C24H34N2O3/c1-3-4-5-6-7-8-9-12-19-29-21-17-15-20(16-18-21)25-24(27)26-22-13-10-11-14-23(22)28-2/h10-11,13-18H,3-9,12,19H2,1-2H3,(H2,25,26,27) |
InChI Key |
ROEFFWGJPMIBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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